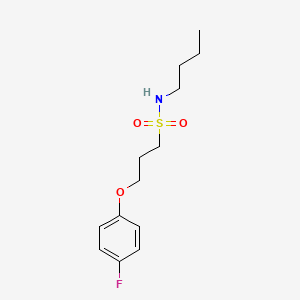![molecular formula C16H16F3NO3S B6498961 N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide CAS No. 946320-57-6](/img/structure/B6498961.png)
N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide (DFPP) is a synthetic sulfonamide molecule, a type of compound commonly used in pharmaceuticals. It is a derivative of the sulfonamide class of compounds, which have a wide range of applications. DFPP is a relatively new molecule, and its potential applications are still being explored. It has been used in laboratory experiments to study its properties and potential uses.
Aplicaciones Científicas De Investigación
N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide has been studied extensively in a variety of scientific research applications. It has been used as a model compound to study the structure-activity relationships of sulfonamides, as well as to investigate the mechanisms of action of sulfonamides. It has also been used to study the effects of sulfonamides on the human body, as well as the biochemical and physiological effects of sulfonamides.
Mecanismo De Acción
The mechanism of action of N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide is not yet fully understood. However, it is believed that it works by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folate. This inhibition causes a decrease in the production of folate, which is essential for the synthesis of DNA and other cellular components. As a result, the growth of bacteria and other microorganisms is inhibited.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that it has antibacterial and antifungal properties. It has also been shown to have an effect on the immune system, as it has been shown to inhibit the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide for laboratory experiments are that it is relatively easy to synthesize, and it is relatively stable. It is also relatively inexpensive, making it an attractive option for experiments. The main limitation is that the mechanism of action is not yet fully understood, so it is difficult to predict the effects of the compound.
Direcciones Futuras
The potential future directions for N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide research include further investigation of its mechanism of action, as well as its potential applications in medicine and other areas. Additionally, further research could be done to investigate its potential effects on the immune system, as well as its potential effects on other biological systems. Finally, further research could be done to investigate its potential toxicity, as well as its potential interactions with other drugs.
Métodos De Síntesis
N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide can be synthesized using a variety of methods, including the condensation of 4-fluorophenol with 2,6-difluorobenzaldehyde in the presence of a base catalyst, such as sodium hydroxide. The reaction is usually carried out in an organic solvent, such as ethanol, and the resulting product is a white solid.
Propiedades
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3S/c17-12-5-7-13(8-6-12)23-9-2-10-24(21,22)20-11-14-15(18)3-1-4-16(14)19/h1,3-8,20H,2,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYFZVOKELUMSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNS(=O)(=O)CCCOC2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-cyclopentyl-1,7-dimethyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6498883.png)
![ethyl N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B6498894.png)
![ethyl N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B6498898.png)
![ethyl N-[4-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B6498908.png)
![methyl 1-{3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanesulfonyl}piperidine-4-carboxylate](/img/structure/B6498909.png)
![ethyl 4-{3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanesulfonyl}piperazine-1-carboxylate](/img/structure/B6498914.png)
![3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-methylpropane-1-sulfonamide](/img/structure/B6498921.png)
![3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide](/img/structure/B6498927.png)
![1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-4-phenylpiperazine](/img/structure/B6498934.png)

![1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]piperidine-4-carboxamide](/img/structure/B6498954.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenoxy)propane-1-sulfonamide](/img/structure/B6498965.png)
![4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]butanamide](/img/structure/B6498980.png)